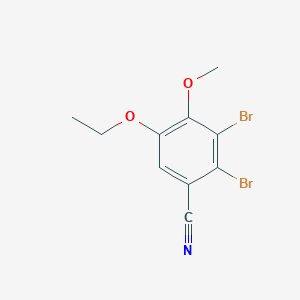
2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile is an organic compound with the molecular formula C10H9Br2NO2 It is a derivative of benzonitrile, characterized by the presence of bromine, ethoxy, and methoxy groups on the benzene ring
Preparation Methods
The synthesis of 2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile typically involves the bromination of 5-ethoxy-4-methoxybenzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield various oxidized products.
Scientific Research Applications
2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile can be compared with other similar compounds, such as:
- 3-Bromo-5-ethoxy-4-methoxybenzonitrile
- 2-Bromo-4-ethoxy-5-methoxybenzonitrile
- 3-Bromo-4-isopropoxy-5-methoxybenzonitrile
- 2-Bromo-4-hydroxy-5-methoxybenzonitrile
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring, which can significantly affect their chemical properties and applications .
Properties
CAS No. |
330462-60-7 |
|---|---|
Molecular Formula |
C10H9Br2NO2 |
Molecular Weight |
334.99 g/mol |
IUPAC Name |
2,3-dibromo-5-ethoxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C10H9Br2NO2/c1-3-15-7-4-6(5-13)8(11)9(12)10(7)14-2/h4H,3H2,1-2H3 |
InChI Key |
BXSCLRPCJWDQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C#N)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















